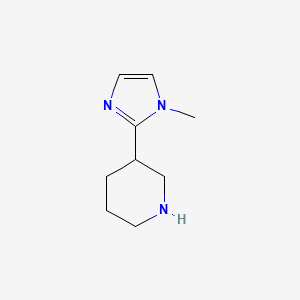

3-(1-methyl-1H-imidazol-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

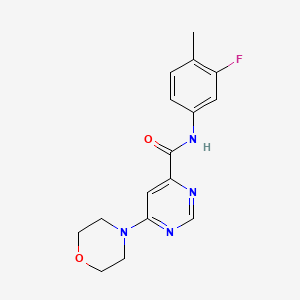

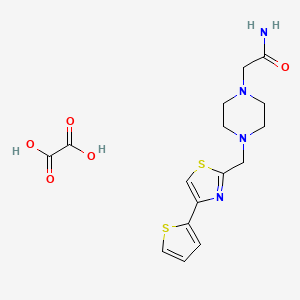

3-(1-Methyl-1H-imidazol-2-yl)piperidine is a chemical compound of interest in medicinal chemistry, particularly for its role as a human histamine H3 receptor agonist. Its derivatives have been explored for various pharmacological activities, including anti-malarial, antimicrobial, and potential anxiolytic/antidepressant effects. This compound is synthesized and modified to study its interaction with biological systems and to understand its structural, physical, and chemical properties.

Synthesis Analysis

The synthesis of this compound derivatives involves strategic chemical modifications to enhance their affinity and selectivity towards the human histamine H3 receptor. Techniques such as amino protection, nucleophilic reaction, deprotection, and silica gel chromatography are employed to obtain the target compounds with high yields. These synthesis pathways enable the exploration of structure-activity relationships (SAR) for designing potent agonists or antagonists (Ishikawa et al., 2010); (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial in determining their pharmacological profile. Crystal structure analysis reveals that these compounds can adopt specific conformations that favor interaction with biological targets. The piperidine ring is often found in a chair conformation, indicating a conformational preference that might be critical for binding to the human histamine H3 receptor. Detailed structural studies including IR, GC-MS, and NMR characterization further support the identification and understanding of these compounds' molecular frameworks (Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions are pivotal in modifying the compound to achieve desired biological activities. The ability to undergo nucleophilic reactions, cyclocondensation, and amide bond formation is essential for the synthesis of analogs with improved pharmacological properties. Moreover, the electron-donating and electron-withdrawing groups on the aromatic ring significantly influence the compounds' agonistic activity, showcasing the importance of chemical modifications in drug development (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystallinity, affect their pharmacokinetics and pharmacodynamics. Enhancements in aqueous solubility and oral absorption are critical for the clinical application of these compounds. Studies have focused on modifying the molecular structure to improve these aspects, ensuring that the compounds have favorable properties for drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, dictate the biological activity and selectivity of this compound derivatives. These properties are studied to optimize the compounds' interaction with the histamine H3 receptor while minimizing off-target effects. The incorporation of specific substituents and the exploration of different linkers have been shown to significantly impact the compounds' affinity and selectivity towards their biological targets (Vaccaro et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound 3-(1-methyl-1H-imidazol-2-yl)piperidine and its derivatives have been synthesized and studied for their structure-activity relationships. For instance, N-aryl-piperidine derivatives have been synthesized and analyzed as potential (partial) agonists for human histamine H3 receptor, demonstrating the significance of substituents on the aromatic ring for their activity (Ishikawa et al., 2010). Moreover, a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including imidazole derivatives, has been developed, showcasing the versatility of these compounds in synthetic chemistry (Shevchuk et al., 2012).

Applications in Receptor Studies and Kinase Inhibition

- Piperidine derivatives containing the 1H-imidazole moiety have been found to play a significant role in receptor studies, particularly as agonists or antagonists for specific receptors. For example, certain piperidine derivatives have shown high selectivity and potency as human histamine H3 receptor agonists, with implications for therapeutic applications (Vaccaro et al., 2006). Furthermore, these compounds have been investigated for their potential in reducing CYP450 inhibition, a common challenge in drug development (Berlin et al., 2006).

Cancer Research and Treatment

- Derivatives of this compound have been studied as potential cancer therapeutics. For instance, compounds featuring this core structure have been explored as novel anaplastic lymphoma kinase (ALK) inhibitors, indicating their relevance in cancer treatment strategies (Teffera et al., 2013).

Antimicrobial and Antifungal Properties

- The antimicrobial and antifungal properties of compounds containing the 1H-imidazole and piperidine moieties have been a subject of interest. Studies have shown that certain derivatives exhibit significant biological activity against various bacterial and fungal strains, underlining their potential in addressing infectious diseases (Anisetti et al., 2012).

Material Science and Corrosion Inhibition

- In the field of material science, 1H-imidazole and piperidine derivatives have been examined for their role as corrosion inhibitors. Research indicates that these compounds can significantly reduce corrosion in certain metals, offering valuable insights for industrial applications (Yadav et al., 2016).

Wirkmechanismus

Target of Action

The compound “3-(1-methyl-1H-imidazol-2-yl)piperidine” is a derivative of imidazole and piperidine . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine derivatives also play a significant role in the pharmaceutical industry . .

Eigenschaften

IUPAC Name |

3-(1-methylimidazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNSQHRUUOLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)